An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylbenzenesulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-butylbenzenesulfonamide, a key intermediate in pharmaceutical development. This document details the synthetic route from benzenesulfonyl chloride and butylamine, including a complete experimental protocol and purification methods. Furthermore, it presents a thorough characterization of the final compound using modern analytical techniques, with all quantitative data summarized for clarity.
Synthesis of 4-Butylbenzenesulfonamide
The synthesis of 4-butylbenzenesulfonamide is most commonly achieved through the nucleophilic substitution reaction of benzenesulfonyl chloride with butylamine. The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. A base, such as sodium hydroxide, is typically employed to neutralize the HCl byproduct and drive the reaction to completion.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of 4-butylbenzenesulfonamide.
Materials:
-
Benzenesulfonyl chloride
-
Butylamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve butylamine (2.2 equivalents) in dichloromethane.
-
Addition of Benzenesulfonyl Chloride: Cool the solution in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise from the addition funnel to the stirred butylamine solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess butylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude 4-butylbenzenesulfonamide can be purified by either recrystallization or column chromatography.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2][3][4][5] The choice of solvent depends on the impurity profile. The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration.
-
Column Chromatography: For a higher degree of purity, the crude product can be purified by flash column chromatography on silica gel.[6][7][8][9] A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.
Synthesis Workflow Diagram
Characterization of 4-Butylbenzenesulfonamide
The structure and purity of the synthesized 4-butylbenzenesulfonamide are confirmed using a combination of spectroscopic methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₂S | [10] |
| Molecular Weight | 213.30 g/mol | [10] |
| Appearance | Colorless oily liquid or pellets/large crystals | [11] |
| Boiling Point | 314 °C | [11] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 4-butylbenzenesulfonamide are consistent with the expected structure.
Table 1: ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 2H | Ar-H (ortho to SO₂) |
| 7.50 - 7.60 | m | 3H | Ar-H (meta and para to SO₂) |
| 4.80 (broad s) | t | 1H | N-H |
| 2.90 | q | 2H | -CH₂-NH- |
| 1.45 | sextet | 2H | -CH₂-CH₂-NH- |
| 1.30 | sextet | 2H | -CH₃-CH₂- |
| 0.85 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (75.5 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 140.2 | Ar-C (ipso to SO₂) |
| 132.5 | Ar-C (para to SO₂) |
| 129.0 | Ar-C (meta to SO₂) |
| 127.0 | Ar-C (ortho to SO₂) |
| 42.8 | -CH₂-NH- |
| 31.5 | -CH₂-CH₂-NH- |
| 19.8 | -CH₃-CH₂- |
| 13.6 | -CH₃ |
FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-butylbenzenesulfonamide shows characteristic absorption bands for the N-H, C-H, S=O, and aromatic C=C bonds.[11][12][13][14][15]
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3288 | Strong, Broad | N-H stretch |
| 3065 | Medium | Aromatic C-H stretch |
| 2958, 2871 | Strong | Aliphatic C-H stretch |
| 1585 | Medium | Aromatic C=C stretch |
| 1325, 1158 | Strong | Asymmetric and Symmetric S=O stretch |
| 750, 688 | Strong | Aromatic C-H out-of-plane bend |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 4-butylbenzenesulfonamide shows a molecular ion peak and characteristic fragment ions.[1][11][16][17]
Table 4: Mass Spectrometry Fragmentation Data (EI)
| m/z | Relative Intensity | Proposed Fragment |
| 213 | Moderate | [M]⁺ (Molecular Ion) |
| 170 | High | [M - C₃H₇]⁺ |
| 156 | Moderate | [M - C₄H₉N]⁺ |
| 141 | High | [C₆H₅SO₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Characterization Workflow Diagram
Conclusion
This technical guide has provided a detailed protocol for the synthesis of 4-butylbenzenesulfonamide and a comprehensive analysis of its characterization data. The presented methodologies and data are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and reliable production and verification of this important chemical intermediate.
References
- 1. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 2. Home Page [chem.ualberta.ca]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
- 10. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]
- 11. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide, N-butyl- [webbook.nist.gov]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. FTIR [terpconnect.umd.edu]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Benzenesulfonamide, N-butyl- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
